Product packaging for Methyl 5-acetoxy-2-bromobenzoate(Cat. No.:)

Methyl 5-acetoxy-2-bromobenzoate

Cat. No.: B8454426
M. Wt: 273.08 g/mol
InChI Key: BUBRLKIQINXSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetoxy-2-bromobenzoate is a brominated aromatic ester that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound features both a bromo substituent and a protected acetoxy functional group on the benzoate ring, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . Its molecular structure allows researchers to selectively modify the benzoate core, facilitating the development of novel compounds for various applications. This reagent is particularly useful in medicinal chemistry for the synthesis of potential drug candidates and in materials science for creating specialized polymers or liquid crystals. As a high-purity chemical, it is supplied with comprehensive analytical data to ensure identity and quality for research applications. This compound is intended for research purposes only in a laboratory setting and is not approved for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO4 B8454426 Methyl 5-acetoxy-2-bromobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

methyl 5-acetyloxy-2-bromobenzoate

InChI

InChI=1S/C10H9BrO4/c1-6(12)15-7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3

InChI Key

BUBRLKIQINXSQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Acetoxy 2 Bromobenzoate and Analogous Benzoate Derivatives

Esterification and Acetylation Strategies for Aryl Carboxylates and Phenols

The synthesis of aryl esters and acetates, key functional groups in Methyl 5-acetoxy-2-bromobenzoate, employs well-established chemical transformations. Esterification of a benzoic acid derivative is commonly achieved through acid-catalyzed reaction with an alcohol, while the acetylation of a phenolic hydroxyl group typically involves reaction with an acylating agent like an acid anhydride (B1165640) or acyl chloride. ncerthelp.comlibretexts.org

Direct esterification of phenols with carboxylic acids is often slow. libretexts.org Therefore, more reactive acylating agents are preferred. For instance, acetic anhydride or acetyl chloride are commonly used for the acetylation of phenols to produce phenolic esters. ncerthelp.comlibretexts.orgrsc.org The reaction involving acyl chlorides is often conducted in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. ncerthelp.com For less reactive acyl chlorides, such as benzoyl chloride, the phenol (B47542) may first be converted to its more nucleophilic sodium phenoxide salt by treatment with sodium hydroxide (B78521) to accelerate the reaction. libretexts.org

The synthesis of methyl benzoates from benzoic acids can be achieved using various acid catalysts, including sulfuric acid, phosphoric acid, and p-toluenesulfonic acid, with methanol (B129727) as the reagent. mdpi.com An alternative approach involves the reaction of functionalized aryl iodides with activated copper to form arylcopper reagents. These intermediates can then undergo carboxylation with CO2 and subsequent treatment with an alkyl halide to generate the corresponding aryl ester. acs.org This method is particularly useful for creating esters on functionalized aromatic rings that might not be compatible with traditional Grignard-based carboxylation. acs.org

Table 1: Comparison of Common Esterification and Acetylation Methods

Method Reagents Substrate Conditions Notes
Fischer Esterification Carboxylic Acid, Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) Benzoic Acid Reflux Reversible reaction; water removal drives equilibrium. ncerthelp.com
Acylation with Acyl Chloride Phenol, Acyl Chloride (e.g., Ethanoyl Chloride), Base (e.g., Pyridine) Phenol Room Temperature Pyridine neutralizes HCl byproduct. ncerthelp.comlibretexts.org
Acylation with Acid Anhydride Phenol, Acid Anhydride (e.g., Ethanoic Anhydride) Phenol Warming may be needed Slower than with acyl chlorides. libretexts.org
Two-Step Esterification 1. Carboxylic Acid, Strong Acid2. Acid Anhydride Phenol Elevated Temperature Initial esterification followed by anhydride addition to drive to completion. google.com

| Arylcopper Intermediate | Aryl Iodide, Activated Copper, CO₂, Alkyl Halide | Aryl Iodide | 25 °C for arylcopper formation | Allows for functionalized esters not accessible via Grignard reagents. acs.org |

Directed Aromatic Halogenation Techniques for Bromine Incorporation

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis of this compound. This is achieved through electrophilic aromatic substitution, a cornerstone reaction in arene chemistry. wikipedia.org The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the ring.

For typical benzene derivatives, direct halogenation with molecular bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. wikipedia.orgucalgary.calibretexts.orgkhanacademy.org The catalyst polarizes the Br-Br bond, creating a highly electrophilic species that is then attacked by the nucleophilic benzene ring. libretexts.orgkhanacademy.org This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com A base then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and completing the substitution. ucalgary.ca

The position of bromination on a substituted benzene ring depends on the electronic properties of the existing substituents.

Activating Groups (e.g., -OH, -OR, -NHCOR) are electron-donating and direct incoming electrophiles to the ortho and para positions.

Deactivating Groups (e.g., -COOR, -NO₂, -CN) are electron-withdrawing and direct incoming electrophiles to the meta position.

In the context of synthesizing this compound, one might start with a precursor like methyl 3-hydroxybenzoate. The hydroxyl group is a strong activating, ortho, para-director, while the methyl ester group is a deactivating, meta-director. The powerful directing effect of the hydroxyl group would preferentially direct the incoming bromine to the positions ortho (C2, C6) and para (C4) to it. Subsequent acetylation of the hydroxyl group would yield the final product. Halogenation of phenols can be faster in polar solvents and under basic conditions, as the corresponding phenoxide ion is even more electron-rich and susceptible to electrophilic attack. wikipedia.org

Table 2: Regioselectivity in Electrophilic Bromination

Starting Material Substituent(s) Directing Effect Predicted Major Product(s) of Bromination
Anisole -OCH₃ Activating, ortho, para-director o-Bromoanisole, p-Bromoanisole
Methyl Benzoate (B1203000) -COOCH₃ Deactivating, meta-director Methyl 3-bromobenzoate
Phenol -OH Activating, ortho, para-director o-Bromophenol, p-Bromophenol

| Methyl 3-Hydroxybenzoate | -OH (Activating, o,p),-COOCH₃ (Deactivating, m) | -OH group dominates | Methyl 2-bromo-3-hydroxybenzoate, Methyl 4-bromo-3-hydroxybenzoate, Methyl 6-bromo-3-hydroxybenzoate |

Cross-Coupling Approaches for C-C Bond Construction via Bromine Activation

The carbon-bromine bond in halogenated benzoates like this compound is a key functional group for constructing more complex molecules. Transition-metal catalysis provides powerful tools for activating this bond to form new carbon-carbon bonds. nih.gov These cross-coupling reactions are fundamental to modern organic synthesis, enabling the convergent assembly of biaryls, styrenes, and other important structural motifs. acs.org The general mechanism involves the oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com

Palladium-Catalyzed Coupling Reactions of Halogenated Benzoates

Palladium is the most widely used metal for cross-coupling reactions involving aryl halides. rsc.org Palladium(0) complexes are highly effective at activating the C-Br bond in aryl bromides for a variety of transformations. acs.org The development of sophisticated phosphine (B1218219) ligands has enabled the coupling of even less reactive aryl chlorides. rsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are routinely used to functionalize halogenated benzoates. nih.gov For instance, the palladium-catalyzed coupling of azabicyclic alkenes with o-iodobenzoates has been used to synthesize complex alkaloids, demonstrating the power of these methods in natural product synthesis. rsc.org A bimetallic Pd/Cu system has also been developed for the decarboxylative cross-coupling of benzoates with aryl chlorides, expanding the range of accessible biaryl compounds. researchgate.net

Nickel-Catalyzed Transformations for Aryl Systems

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. youtube.com They are particularly effective for activating aryl chlorides and can also be used for transformations of aryl bromides and other derivatives like sulfamates and pivalates. acs.org Nickel-catalyzed amination of aryl chlorides provides a powerful method for constructing C-N bonds, a common linkage in pharmaceuticals. acs.orgorgsyn.org These reactions can often be performed in more environmentally friendly solvents like 2-methyl-THF using air-stable nickel precatalysts. acs.org Nickel catalysis has also been employed in reactions that form aryl olefins directly from ketones and organoboron reagents under neutral conditions. acs.org

Rhodium-Catalyzed Cross-Coupling Methodologies

Rhodium catalysts exhibit unique reactivity and selectivity in cross-coupling reactions. While less common than palladium for standard Suzuki-type couplings, rhodium has been successfully employed in various C-C and C-N bond-forming reactions. sigmaaldrich.comrsc.org For example, rhodium(III) has been shown to catalyze the umpolung amidation of alkenylboronic acids, providing access to enamides under mild, room-temperature conditions. organic-chemistry.org Rhodium catalysis has also been applied to the oxidative cross-coupling of anilines to form unsymmetrical biaryls and the regio-switchable coupling of cyclopropanes with allylboronates. rsc.orgnih.gov These specialized applications highlight the distinct catalytic profile of rhodium in complex organic transformations.

Suzuki-Miyaura Coupling and Related Protocols

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com It is catalyzed by a palladium(0) complex in the presence of a base. libretexts.org This reaction is a premier method for forming C(sp²)-C(sp²) bonds to create biaryl compounds. acs.org

The catalytic cycle proceeds through three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond of the halogenated benzoate to form a Pd(II) intermediate. libretexts.org

Transmetalation : In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is valued for its mild reaction conditions, the stability and low toxicity of the boronic acid reagents, and its tolerance of a wide range of functional groups. youtube.com Highly active catalyst systems have been developed that allow for the coupling of even challenging substrates like aryl chlorides with very low catalyst loadings, sometimes in aqueous media. acs.orgacs.orgnih.gov

Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides

Reaction Name Catalyst System (Typical) Coupling Partner Bond Formed
Suzuki-Miyaura Pd(0) complex, Base Organoboron Reagent (e.g., Ar-B(OH)₂) C-C (Aryl-Aryl)
Stille Pd(0) complex Organotin Reagent (e.g., Ar-SnBu₃) C-C (Aryl-Aryl/Vinyl)
Heck Pd(0) complex, Base Alkene C-C (Aryl-Vinyl)
Buchwald-Hartwig Amination Pd(0) or Ni(0) complex, Base Amine, Amide C-N (Aryl-Amino)

| Sonogashira | Pd(0) complex, Cu(I) salt, Base | Terminal Alkyne | C-C (Aryl-Alkynyl) |

Multi-Component Reactions (MCRs) for Diverse Benzoate Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency in saving both raw materials and time. researchgate.net MCRs are particularly advantageous for generating molecular diversity, making them a cornerstone of modern drug discovery and combinatorial chemistry. acs.orgresearchgate.net

Several MCRs have been developed for the synthesis of various benzoate derivatives. For instance, a novel four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols has been shown to be highly efficient for preparing alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. acs.org This reaction demonstrates high atom economy by forming two carbon-carbon bonds, an amide, and an ester group in one synthetic operation. acs.org

Another example involves the copper-catalyzed three-component reaction of a formyl benzoate, an amine, and a terminal alkyne to produce propargylisoindolinones. beilstein-journals.org Similarly, a three-component synthesis using a formylbenzoate, an amine, and a ketone can be performed under catalyst-free conditions or with the aid of p-toluenesulfonic acid. researchgate.net Benzoic acid derivatives can also participate in MCRs with amides and dimethyl sulfoxide (B87167) (DMSO) to yield isoindolinones. researchgate.net

The versatility of MCRs extends to the synthesis of various heterocyclic structures fused to a benzene ring. For example, they are employed in the creation of benzo-fused γ-lactams like isoindolin-2-ones and 2-oxindoles, which are present in many pharmaceutically active molecules. researchgate.netbeilstein-journals.org

MCR Type Reactants Products Catalyst/Conditions
4-Component2-Formylbenzoic acids, malononitrile, isocyanides, alcoholsAlkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivativesDichloromethane and alcohol
3-ComponentFormyl benzoate, amines, terminal alkynesPropargylisoindolinonesCopper-catalyzed
3-ComponentFormylbenzoate, amines, ketonesIsoindolinonesCatalyst-free or p-toluenesulfonic acid
3-ComponentBenzoic acid derivatives, amides, DMSOIsoindolinonesDDQ as oxidant, no metal catalyst

Green Chemistry Principles Applied to Benzoate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comwjpmr.com These principles are increasingly being applied to the synthesis of benzoates to enhance sustainability. uwlax.edu

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Rearrangement reactions are considered highly atom-economical as they minimize synthetic steps and waste generation. researchgate.net Reaction Mass Efficiency (RME) provides a more comprehensive metric by also considering the yield, atom economy, and stoichiometry of the reaction. researchgate.net RME is defined as the percentage of the actual mass of reactants that are converted into the final product. researchgate.net

The ideal for both metrics is 100%, indicating that all atoms from the reactants have been converted into the desired product with no waste. acs.org Catalytic reactions often exhibit higher atom economies compared to stoichiometric reactions because catalysts are used in small amounts and are not consumed in the reaction. jetir.org

Green Metric Definition Ideal Value
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%100%

The selection of reagents and solvents plays a critical role in the environmental impact of a chemical process. utoronto.ca Green chemistry encourages the use of less hazardous and renewable materials. solubilityofthings.com For bromination reactions, traditional methods often employ liquid bromine and chlorinated solvents, which are corrosive and environmentally harmful. researchgate.net A greener approach involves refluxing the substrate in ethanol (B145695) and using an aqueous solution of hydrobromic acid (HBr) and hydrogen peroxide, where water is the only byproduct. researchgate.net

The use of sustainable solvents is a key area of research. Biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as alternatives to conventional volatile organic compounds. mdpi.com Water is also considered a highly desirable green solvent. rsc.org Catalyst-free synthetic processes are also being explored to eliminate the toxicity and waste associated with catalysts. ijisrt.com In some cases, starting materials can undergo self-catalysis in suitable green solvents like aqueous or ethanolic media. ijisrt.com

Catalytic and photoredox systems offer mild and efficient pathways for the functionalization of benzoates and other organic molecules. Photoredox catalysis, which uses light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization. nih.gov

Benzoic acids can act as precursors for catalytic hydrogen atom transfer (HAT) reagents in a two-molecule photoredox system, enabling the regioselective functionalization of C(sp³)–H bonds under mild conditions. d-nb.info This method provides high yields of adducts and allows for the recovery of the benzoic acid. d-nb.info Benzoyl groups themselves can serve as highly efficient photosensitizers, facilitating the direct fluorination of unactivated C(sp³)–H bonds in the presence of visible light. researchgate.net

Dual catalytic systems combining photoredox and cobalt catalysis have been developed for the remote-Markovnikov-selective 1,3-hydrobromination and hydrochlorination of allyl carboxylates. acs.org This strategy proceeds under mild conditions, tolerates a wide range of functional groups, and is scalable. acs.org These advanced catalytic methods represent a significant step towards more sustainable and efficient synthesis of functionalized benzoate derivatives. d-nb.info

Mechanistic Investigations of Transformations Involving Methyl 5 Acetoxy 2 Bromobenzoate Substructures

Mechanistic Aspects of Ester Hydrolysis and Transesterification

The hydrolysis of benzoate (B1203000) esters, such as methyl 5-acetoxy-2-bromobenzoate, is a well-studied process that can proceed through different mechanistic pathways depending on the reaction conditions.

Under basic conditions, the hydrolysis of methyl benzoates typically follows a BAC2 mechanism, which involves the addition of a hydroxide (B78521) ion to the carbonyl group to form a tetrahedral intermediate. nih.gov This step is generally the rate-determining step. Subsequent elimination of the methoxide (B1231860) leaving group yields the carboxylate salt. Studies on various substituted methyl benzoates have shown that electron-withdrawing groups on the benzene (B151609) ring accelerate the rate of hydrolysis by stabilizing the negatively charged transition state. oieau.fr Conversely, electron-donating groups decrease the rate. oieau.fr The pH of the solution plays a crucial role, with the reaction rate being dependent on the hydroxide ion concentration at pH values above 5. oieau.fr

Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. masterorganicchemistry.com In a basic medium, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester in an addition-elimination sequence. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by an alcohol. masterorganicchemistry.com The reaction is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com Intramolecular transesterification can also occur, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com

The hydrolytic stability of esters is an important consideration in various applications. For instance, studies comparing the hydrolysis rates of homologous esters have provided insights into structure-activity relationships. nih.gov

Table 1: Factors Influencing Ester Hydrolysis and Transesterification

Factor Influence on Reaction Rate Mechanistic Rationale
pH (Basic Conditions) Increases with increasing pH (>5) Higher concentration of nucleophilic hydroxide ions. oieau.fr
Substituents (Basic Hydrolysis) Electron-withdrawing groups accelerate; electron-donating groups decelerate. Stabilization or destabilization of the negatively charged tetrahedral intermediate. oieau.fr
Catalyst (Transesterification) Acid or base catalysis is required. Acid protonates the carbonyl group, increasing electrophilicity. Base provides a strong nucleophile (alkoxide). masterorganicchemistry.com

| Solvent (Transesterification) | Using the alcohol nucleophile as the solvent drives the equilibrium. | Le Châtelier's principle. masterorganicchemistry.com |

Reaction Mechanisms of Aromatic Bromination and Acetylation

The synthesis of this compound involves key aromatic substitution reactions: bromination and acetylation.

Aromatic bromination is a classic example of electrophilic aromatic substitution (EAS). pressbooks.pub Benzene and its derivatives are generally unreactive towards bromine alone. rutgers.edu A Lewis acid catalyst, such as ferric bromide (FeBr₃), is required to polarize the bromine molecule, creating a more potent electrophile. pressbooks.pubrutgers.edu The mechanism proceeds in two steps: the initial attack of the aromatic ring on the electrophilic bromine to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. pressbooks.publibretexts.org The substituent on the benzene ring significantly influences the regioselectivity of the reaction. For a substrate like methyl benzoate, the ester group is deactivating and meta-directing due to its electron-withdrawing nature through both inductive and resonance effects. wordpress.com This means that bromination will predominantly occur at the position meta to the ester group. wordpress.com

Acetylation of a phenolic hydroxyl group, such as in a precursor to this compound, is typically achieved using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating agent.

Detailed Studies of Metal-Catalyzed Coupling Mechanisms

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and substrates like this compound are well-suited for these transformations due to the presence of a bromo substituent. The general catalytic cycle for many of these reactions, including the Nobel Prize-winning Heck, Negishi, and Suzuki reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edunih.gov

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition is the initial step where the aryl halide, such as this compound, reacts with a low-valent transition metal complex, typically palladium(0). csbsju.eduuwindsor.ca This results in the insertion of the metal into the carbon-bromine bond, forming a new organometallic complex where the metal has been oxidized (e.g., to palladium(II)). uwindsor.ca The rate of oxidative addition can be influenced by the nature of the ligands on the metal and the electronic properties of the aryl halide. For instance, electron-donating groups on the aryl halide can increase the rate of oxidative addition. In some cases, the oxidative addition is the rate-determining step of the catalytic cycle. uwindsor.ca Mechanistic studies have shown that for certain palladium complexes, the oxidative addition of an aryl bromide occurs after the dissociation of a phosphine (B1218219) ligand from a two-coordinate palladium(0) complex. uwindsor.ca

Reductive elimination is the final step of the catalytic cycle, where the two organic fragments that were brought together on the metal center are coupled, and the new carbon-carbon bond is formed. csbsju.edu The metal is reduced back to its initial lower oxidation state, allowing it to re-enter the catalytic cycle. csbsju.edu This step is often fast, though bulky ligands can sometimes increase its rate.

Transmetalation Mechanisms in Cross-Coupling

Transmetalation is the step that follows oxidative addition, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling, an organotin in Stille coupling, or an organozinc in Negishi coupling) transfers its organic group to the palladium(II) complex. nih.govyoutube.com The mechanism of transmetalation can be complex and is a subject of ongoing research. nih.gov

In the Suzuki-Miyaura coupling , the transmetalation step is highly dependent on the reaction conditions, particularly the presence of a base. rsc.org Two primary pathways have been proposed: one involving the reaction of the LₙPd(aryl)(X) species with an arylboronate (formed by the reaction of the boronic acid with base), and another involving an oxo-palladium species. rsc.orgnih.gov The use of phase-transfer catalysts in biphasic Suzuki-Miyaura couplings has been shown to enhance the reaction rate by shifting the dominant transmetalation pathway. nih.gov

In the Stille coupling , the transmetalation involves an organostannane. youtube.com The exact mechanism is still debated but is thought to proceed through either an associative or a dissociative pathway, with different transition states proposed. nih.gov

Table 2: Comparison of Key Cross-Coupling Reactions

Reaction Organometallic Reagent Key Mechanistic Feature of Transmetalation
Suzuki-Miyaura Organoboron Base is crucial for the formation of the reactive boronate species. rsc.org
Stille Organotin Involves the transfer of an organic group from a tin compound. youtube.com
Negishi Organozinc An organozinc compound acts as the nucleophilic partner. csbsju.edu

| Hiyama | Organosilicon | Requires an activator, such as a fluoride (B91410) source, for the transmetalation to occur. nih.gov |

π-Allyl and Vinyl-Cationic Intermediates

While not directly applicable to the aromatic system of this compound itself, related cross-coupling reactions involving allylic and vinylic substrates proceed through distinct intermediates. In palladium-catalyzed allylic alkylations, the oxidative addition of an allylic electrophile to Pd(0) forms a π-allyl palladium(II) intermediate . researchgate.netnih.gov Nucleophilic attack on this intermediate then forms the product. The regioselectivity of this attack is a key aspect of these reactions.

Cross-coupling reactions of vinyl halides can also be achieved using various transition metal catalysts. rsc.orgnih.gov These reactions provide a powerful method for the synthesis of substituted alkenes. mdpi.com

Radical-Mediated Reaction Pathways in Halogenated Systems

In addition to the ionic mechanisms described above, halogenated aromatic compounds can also undergo reactions via radical pathways . Free radical halogenation, for example, proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.comchadsprep.com This is particularly relevant for the halogenation of alkyl side chains on an aromatic ring. rutgers.edu

Halogen-atom transfer (XAT) is another important radical process where a radical species abstracts a halogen atom from an organic halide to generate a new carbon-centered radical. chemrxiv.org This method has been utilized to generate carbon radicals from alkyl halides for subsequent functionalization reactions. chemrxiv.org Boryl radicals have also been shown to mediate halogen-atom transfer from alkyl halides, enabling transformations like Sonogashira-like alkynylations. rsc.org While less common for aryl halides under typical cross-coupling conditions, radical pathways can be initiated by light or specific radical initiators and can sometimes compete with or be the dominant pathway in certain metal-mediated transformations. nih.gov

Acid- and Base-Mediated Reaction Mechanisms Affecting Benzoate Derivatives

The reactivity of benzoate derivatives, such as this compound, is significantly influenced by the presence of acidic or basic conditions. These conditions facilitate transformations primarily through the hydrolysis of the ester functional group, a reaction of fundamental importance in organic chemistry. The mechanisms of these reactions are nuanced, with the rates and outcomes being highly dependent on the nature of the substituents on the aromatic ring.

The presence of substituents on the benzene ring, such as the bromo and acetoxy groups in this compound, can significantly alter the rate of these hydrolysis reactions through electronic and steric effects. Electron-withdrawing groups, like the bromo substituent, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the negatively charged transition state in base-catalyzed hydrolysis. wikipedia.org Conversely, electron-donating groups would decrease the reaction rate.

The acetoxy group, while being electron-withdrawing, also introduces the possibility of neighboring group participation (NGP). spcmc.ac.innih.gov NGP, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. spcmc.ac.in In the case of an appropriately positioned acetoxy group, the carbonyl oxygen of the acetoxy group can act as an intramolecular nucleophile, attacking the ester carbonyl carbon. This can lead to the formation of a cyclic intermediate, which can alter the reaction pathway and potentially the stereochemical outcome of the reaction. wikipedia.orgpsu.edu The effectiveness of NGP is highly dependent on the geometry of the molecule and the reaction conditions.

The steric hindrance caused by substituents, particularly those in the ortho position like the bromo group in this compound, can also play a crucial role. A bulky ortho-substituent can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby slowing down the rate of hydrolysis. The interplay of these electronic and steric effects, along with the potential for neighboring group participation, makes the study of the reaction mechanisms of substituted benzoates a complex and fascinating area of research.

Detailed Research Findings

Kinetic studies on the hydrolysis of substituted methyl benzoates provide quantitative insights into the effects of substituents on reaction rates. For instance, the hydrolysis of various meta- and para-substituted methyl benzoates in 95% sulfuric acid has been investigated, and the rate constants determined. chegg.com This data allows for a direct comparison of the electronic effects of different substituents on the stability of the transition state during acid-catalyzed hydrolysis.

Hydrolysis Rate Constants of Substituted Methyl Benzoates in 95% H₂SO₄ chegg.com
Substituent10⁴ k (sec⁻¹)
p-Me2.41
m-Me1.51
H0.65
m-Br0.035
m-Cl0.032

The data clearly shows that electron-donating groups like methyl (p-Me and m-Me) increase the rate of hydrolysis compared to the unsubstituted methyl benzoate (H), while electron-withdrawing groups like bromo (m-Br) and chloro (m-Cl) significantly decrease the rate. This is consistent with the mechanism of acid-catalyzed hydrolysis where the protonated intermediate is stabilized by electron-donating groups.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy of methyl 5-acetoxy-2-bromobenzoate reveals distinct signals for each type of proton in the molecule. The aromatic protons typically appear as a complex splitting pattern due to their coupling with each other. The methyl protons of the acetate (B1210297) and ester groups appear as sharp singlets at characteristic chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete mapping of the carbon framework. The chemical shifts of the carbonyl carbons in the ester and acetate groups are particularly diagnostic.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.73 (d, J=2.8 Hz, 1H), 7.29 (dd, J=8.7, 2.8 Hz, 1H), 7.64 (d, J=8.7 Hz, 1H)120.3, 125.1, 134.4, 135.0, 148.9
Methoxy-H (ester)3.91 (s, 3H)52.8
Acetoxy-H (acetate)2.30 (s, 3H)21.0
Carbonyl (ester)-164.5
Carbonyl (acetate)-168.9
C-Br-118.6

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The solvent used for NMR analysis can slightly influence the observed chemical shifts.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are often employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across the ester and acetate functional groups and their attachment to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum prominently displays strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and acetate groups. These typically appear in the region of 1700-1770 cm⁻¹. The C-O stretching vibrations of the ester and acetate groups, as well as the aromatic C=C stretching vibrations, also give rise to characteristic bands.

Table 2: Key Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=OStretch~1730
Acetate C=OStretch~1765
C-O (ester & acetate)Stretch1200-1300
Aromatic C=CStretch1450-1600
C-H (aromatic & methyl)Stretch2850-3100

Raman spectroscopy provides complementary information and is particularly useful for observing the vibrations of non-polar bonds, such as the aromatic ring and the C-Br bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable manner upon ionization. Common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃), the acetyl group (-COCH₃), and the bromine atom.

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. A suitable reversed-phase HPLC method can be developed to separate this compound from starting materials, byproducts, and other impurities. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for purity assessment. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification of the eluted compounds.

These chromatographic techniques are crucial for ensuring that the sample of this compound used in academic research is of high purity, which is critical for obtaining reliable and reproducible results in subsequent experiments.

Strategic Applications of Methyl 5 Acetoxy 2 Bromobenzoate and Its Derivatives in Complex Organic Synthesis

Convergent Intermediate in Natural Product Total Synthesis

The strategic placement of functional groups in Methyl 5-acetoxy-2-bromobenzoate allows for its use as a key convergent intermediate in the total synthesis of complex natural products. Its ability to participate in a variety of coupling and cyclization reactions makes it an ideal starting point for the assembly of core structural motifs found in biologically active molecules.

Construction of Polycyclic Scaffolds

The bromo- and acetoxy-functionalities of this compound and its derivatives are instrumental in the construction of polycyclic scaffolds, which form the core of many natural products. The bromine atom provides a handle for palladium-catalyzed reactions, such as the Heck reaction and Suzuki coupling, enabling the formation of new carbon-carbon bonds and the annulation of additional rings.

For instance, intramolecular Heck reactions of appropriately substituted derivatives of bromo-aromatic compounds can lead to the formation of congested spirooxindoles, key structural motifs in natural products like gelsemine. nih.gov While a direct example using this compound is not explicitly detailed in the provided search results, the principle of using a bromo-substituted aromatic ring for such cyclizations is well-established. Similarly, palladium-catalyzed polyene cyclizations, which are powerful tools for constructing multiple rings in a single step, can be initiated from bromo-aromatic precursors to build complex pentacyclic frameworks, such as those found in halenaquinone (B1672917) and xestoquinone. scholaris.ca

The general strategy involves the initial coupling of a side chain to the bromo-aromatic core, followed by a palladium-catalyzed intramolecular cyclization to construct the polycyclic system. The acetoxy group can then be hydrolyzed to a phenol (B47542), providing a site for further functionalization or participation in subsequent cyclization steps.

Precursor for Macrocyclic and Macro-Lactam Systems

While direct evidence for the use of this compound as a precursor for macrocyclic and macro-lactam systems is not prevalent in the provided search results, its structural features suggest its potential in this area. The bromo- and ester functionalities can be utilized in various macrocyclization strategies.

For example, the bromine atom can participate in intramolecular Suzuki or Sonogashira couplings with a suitably positioned boronic acid or terminal alkyne on a long-chain substituent to form the macrocyclic ring. The ester group can be hydrolyzed to a carboxylic acid, which can then be used to form a macro-lactam through an intramolecular amidation reaction. The synthesis of complex macrocycles often relies on the careful orchestration of such coupling and cyclization reactions, and the bifunctional nature of this compound makes it a promising starting material for such endeavors.

Role in Stereoselective Synthesis of Complex Molecules

The stereoselective synthesis of complex molecules requires precise control over the three-dimensional arrangement of atoms. While this compound itself is not chiral, it can be used as a prochiral substrate in stereoselective reactions.

For example, the introduction of a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. Alternatively, the use of chiral catalysts in reactions involving the bromo- or acetoxy- groups can lead to the formation of enantioenriched products. The stereocontrolled total synthesis of complex natural products often relies on such strategies, and the functional handles present in this compound provide opportunities for the introduction of stereocenters with high selectivity.

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable precursor for the synthesis of advanced pharmaceutical intermediates.

Building Blocks for Drug-like Molecules

The substituted benzene (B151609) ring of this compound is a common scaffold in many drug molecules. The ability to functionalize the ring through palladium-catalyzed cross-coupling reactions allows for the rapid generation of libraries of diverse compounds for drug discovery screening.

A related compound, Methyl 2-amino-5-bromobenzoate, is known to be a precursor for the synthesis of inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, a target for the development of new antibacterial agents. medchemexpress.com This suggests that derivatives of this compound could also serve as building blocks for the synthesis of novel therapeutic agents. For instance, the bromo-substituent can be replaced with various aryl or alkyl groups via Suzuki coupling, while the acetoxy group can be converted to a phenol and further modified to introduce additional diversity. This versatility makes it a valuable tool in medicinal chemistry for the synthesis of drug-like molecules, including kinase inhibitors, which are a major class of cancer therapeutics. ed.ac.uk

Scaffold for Heterocyclic Ring Systems

Heterocyclic rings are ubiquitous in pharmaceuticals, and this compound can serve as a scaffold for their construction. The bromo- and ester functionalities can be utilized in a variety of cyclization reactions to form fused or appended heterocyclic rings.

Palladium-catalyzed migratory cyclization of α-bromoalkene derivatives of aromatic compounds is a known method for the synthesis of benzoheterocycles. nih.govdoaj.org This strategy could potentially be applied to derivatives of this compound to construct various heterocyclic systems. For example, coupling of a suitable vinyl-containing moiety to the bromine atom, followed by an intramolecular cyclization, could lead to the formation of benzofurans, indoles, or other important heterocyclic cores. The ester and acetoxy groups provide additional sites for modification, allowing for the fine-tuning of the physicochemical properties of the resulting molecules for optimal biological activity.

Utility in Agrochemicals and Related Chemical Entities

The structural motifs present in this compound make it a valuable precursor for the synthesis of agrochemically active compounds. The bromo- and ester-functionalities, along with the acetoxy group, provide multiple points for diversification, allowing for the generation of a wide array of derivatives with potential herbicidal, fungicidal, or insecticidal properties.

The 2-bromobenzoate (B1222928) core is a common feature in several classes of herbicides. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce different substituents at this position. These reactions are instrumental in creating libraries of compounds for biological screening. For instance, the coupling of the aryl bromide with boronic acids (Suzuki coupling) can lead to the formation of biphenyl (B1667301) derivatives, a class of compounds known for their herbicidal activity.

Furthermore, the ester and acetoxy groups can be hydrolyzed to the corresponding carboxylic acid and phenol, respectively. These functional groups can then be further modified. The carboxylic acid can be converted into amides, esters, or other acid derivatives, while the phenol can be etherified or esterified to introduce additional diversity. This multi-handle approach allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its efficacy as an agrochemical.

Detailed research in this area focuses on the synthesis of novel benzoxazinones and quinazolinones, which are known to exhibit a range of biological activities. The general synthetic strategy often involves the initial displacement of the bromine atom via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, followed by manipulation of the ester and acetoxy groups to construct the desired heterocyclic core.

Table 1: Key Reactions in the Synthesis of Agrochemical Scaffolds from this compound

Reaction TypeReagents and ConditionsResulting ScaffoldPotential Agrochemical Class
Suzuki CouplingPd catalyst, base, boronic acidBiphenyl derivativeHerbicides
Heck CouplingPd catalyst, base, alkeneStilbene derivativeFungicides, Insecticides
Sonogashira CouplingPd/Cu catalyst, base, alkyneAryl-alkyne derivativeHerbicides
Buchwald-Hartwig AminationPd catalyst, base, amineN-aryl aniline (B41778) derivativeHerbicides, Fungicides
HydrolysisAcid or base5-hydroxy-2-bromobenzoic acidIntermediate for further synthesis

Versatility in Diversified Downstream Transformations

The true synthetic power of this compound lies in the diverse array of downstream transformations it can undergo. The orthogonal reactivity of its functional groups allows for a stepwise and controlled modification of the molecule, enabling the synthesis of highly complex and functionalized products.

The bromine atom is the most versatile handle for derivatization. As mentioned, it readily participates in a multitude of palladium-catalyzed cross-coupling reactions. Beyond the standard Suzuki, Heck, and Sonogashira couplings, it can also undergo cyanation reactions to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds, leading to the synthesis of anilines and their derivatives.

The ester group can be selectively hydrolyzed to a carboxylic acid or reduced to a primary alcohol. The resulting carboxylic acid can be activated and coupled with various amines or alcohols to form amides and esters, respectively. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or used in etherification reactions.

The acetoxy group can be cleaved under basic or acidic conditions to reveal a phenol. This phenol can then be alkylated to form ethers or acylated to form different esters. The phenolic hydroxyl group also activates the aromatic ring towards electrophilic aromatic substitution, although the directing effects of the other substituents must be considered.

The interplay between these transformations allows for the generation of a vast chemical space from a single starting material. For example, a synthetic route could involve a Suzuki coupling at the bromine position, followed by hydrolysis of the ester and subsequent amide coupling, and finally, cleavage of the acetoxy group and etherification of the resulting phenol. This sequential approach provides a high degree of control over the final molecular structure.

Table 2: Representative Downstream Transformations of this compound

Functional GroupTransformationReagents and ConditionsProduct Functional Group
BromoSuzuki CouplingPd(PPh₃)₄, K₂CO₃, ArB(OH)₂Aryl
BromoHeck CouplingPd(OAc)₂, PPh₃, Et₃N, AlkeneAlkenyl
BromoSonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, AlkyneAlkynyl
BromoCyanationPd₂(dba)₃, dppf, Zn(CN)₂Nitrile
EsterHydrolysisLiOH, THF/H₂OCarboxylic Acid
EsterReductionLiAlH₄, THFPrimary Alcohol
AcetoxyHydrolysisK₂CO₃, MeOHPhenol

Integration into Cascade and Tandem Reactions

A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org This approach is highly efficient in terms of atom economy, step economy, and reduction of waste. This compound and its derivatives are excellent substrates for designing such elegant and powerful synthetic sequences.

The strategic placement of the reactive groups in this molecule allows for the initiation of a variety of cascade processes. For instance, a Sonogashira coupling to introduce an alkyne at the 2-position can be followed by an intramolecular cyclization. If the ester group is first hydrolyzed to a carboxylic acid, the resulting 2-alkynylbenzoic acid can undergo a palladium-catalyzed cyclization to form an isocoumarin, a privileged scaffold in medicinal chemistry.

Another example involves an initial Suzuki coupling to introduce an ortho-substituted aryl group. If this substituent contains a nucleophilic moiety, such as a hydroxyl or an amino group, it can undergo an intramolecular cyclization onto the ester carbonyl, leading to the formation of lactones or lactams, respectively.

Furthermore, the phenolic hydroxyl group, unmasked from the acetoxy group, can direct ortho-lithiation or other metallation reactions. The resulting organometallic intermediate can then be trapped with an electrophile, and the newly introduced functionality can participate in a subsequent intramolecular reaction with the bromo or ester group.

The development of novel cascade reactions involving derivatives of this compound is an active area of research. These reactions often lead to the rapid construction of complex polycyclic and heterocyclic systems that would otherwise require lengthy and laborious multi-step syntheses. The ability to form multiple bonds and stereocenters in a single operation makes this a highly attractive strategy for the efficient synthesis of natural products and other complex target molecules.

Theoretical and Computational Chemistry Investigations of Methyl 5 Acetoxy 2 Bromobenzoate

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (excluding biological activity interpretation)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their activities. While extensively used in drug discovery to predict biological activity, QSAR models are also valuable for predicting various physicochemical properties, which are crucial for the chemical and materials sciences. These models are built upon the principle that the properties of a chemical are inherently linked to its molecular structure.

For derivatives of Methyl 5-acetoxy-2-bromobenzoate, a QSAR study would involve the systematic modification of the parent structure and the subsequent calculation of various molecular descriptors for each new derivative. These descriptors, which are numerical representations of the chemical information, can be categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, providing information about its size, shape, and degree of branching.

Physicochemical Descriptors: This category includes properties like hydrophobicity (log P), molar refractivity, and polarizability, which are critical in understanding intermolecular interactions. researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), dipole moment, and electrostatic potential. dntb.gov.ua

Once a comprehensive set of descriptors is calculated for a series of this compound derivatives, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to develop a QSAR model. nih.govlongdom.org This model takes the form of a mathematical equation that relates a selection of the most relevant descriptors to a specific property of interest.

The predictive power of the resulting QSAR model is then rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. mdpi.com A validated QSAR model can subsequently be used to predict the properties of novel, yet-to-be-synthesized derivatives, thereby guiding the design of new compounds with desired physicochemical characteristics.

Interactive Data Table: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Property (e.g., Solubility in g/L)
This compound273.082.53.10.5
Derivative A (e.g., 4-fluoro substitution)291.072.73.50.4
Derivative B (e.g., 5-methoxy substitution)289.112.32.90.6
Derivative C (e.g., ester hydrolysis)231.021.82.51.2

It is important to note that the development of a statistically significant and predictive QSAR model requires a diverse set of derivatives and accurately determined property data. The insights gained from such a study would be instrumental in the rational design of novel derivatives of this compound with tailored physicochemical properties for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 5-acetoxy-2-bromobenzoate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves bromination and acetylation steps. For brominated aromatic systems, controlled temperatures (0–5°C) and solvents like dichloromethane (DCM) or toluene are critical to avoid side reactions. Catalysts such as AlCl₃ may enhance regioselectivity during electrophilic substitution . A key challenge is balancing reactivity of the acetoxy group; over-bromination can occur if stoichiometry is not tightly controlled. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product from unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. The bromine atom induces deshielding in adjacent protons, while the acetoxy group’s carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement, though challenges arise from weak scattering of bromine atoms .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the ester, C-Br at ~550 cm⁻¹) .

Q. How does the acetoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing acetoxy group meta to bromine enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr). However, steric hindrance from the acetoxy group may reduce reactivity compared to simpler analogs like methyl 2-bromobenzoate. Kinetic studies under varying bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. THF) can optimize reaction rates .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for derivatives?

  • Methodological Answer : Crystal structures provide empirical evidence for intermediates or transition states. For example, in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the dihedral angle between the ester and aromatic ring (41.65°) suggests restricted rotation, influencing reactivity . When conflicting data arises (e.g., unexpected regioselectivity), comparing experimental bond lengths/angles with DFT-calculated geometries can validate mechanistic hypotheses .

Q. What strategies address contradictory biological activity data in structurally similar derivatives?

  • Methodological Answer : Contradictions often stem from subtle structural variations. For example:

  • Functional Group Comparison : Replacing the acetoxy group with a methoxy (electron-donating) or nitro (electron-withdrawing) group alters binding affinity to enzymes. A table comparing IC₅₀ values for analogs can highlight trends :
DerivativeSubstituent (Position)IC₅₀ (µM)
Methyl 5-acetoxy-2-bromoAcetoxy (5), Br (2)12.3
Methyl 5-methoxy-2-bromoMethoxy (5), Br (2)45.7
Methyl 5-nitro-2-bromoNitro (5), Br (2)8.9
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can model interactions with biological targets (e.g., PDE5 enzymes), explaining why certain derivatives show unexpected inhibition .

Q. How can computational models predict the compound’s environmental stability or degradation pathways?

  • Methodological Answer :

  • DFT Calculations : Predict hydrolysis pathways by analyzing electron density maps. The acetoxy group’s susceptibility to hydrolysis (forming 5-hydroxy-2-bromobenzoic acid) can be modeled under acidic/basic conditions .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with biodegradation rates. Bromine’s +I effect may slow degradation compared to chlorine analogs .

Methodological Considerations

  • Controlled Experiments : When optimizing synthesis, use design-of-experiment (DoE) frameworks to test variables (temperature, solvent, catalyst ratio) systematically .
  • Data Validation : Cross-reference NMR/X-ray data with PubChem or crystallographic databases to confirm assignments .
  • Ethical Compliance : Adhere to safety protocols (e.g., glovebox use, fume hoods) when handling brominated compounds, as highlighted in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.